3-(2,6-Dimethylpiperidin-1-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dimethylpiperidin-1-yl)prop-2-enenitrile is a chemical compound characterized by the presence of a piperidine ring substituted with two methyl groups at the 2 and 6 positions, and a prop-2-enenitrile group attached to the nitrogen atom of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylpiperidin-1-yl)prop-2-enenitrile typically involves the reaction of 2,6-dimethylpiperidine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic addition of the piperidine nitrogen to the acrylonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylpiperidin-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
3-(2,6-Dimethylpiperidin-1-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylpiperidin-1-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the prop-2-enenitrile group.
3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile: Another compound with a similar nitrile group but different substituents on the ring
Uniqueness
3-(2,6-Dimethylpiperidin-1-yl)prop-2-enenitrile is unique due to the combination of the piperidine ring and the prop-2-enenitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
65480-92-4 |
---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-(2,6-dimethylpiperidin-1-yl)prop-2-enenitrile |
InChI |
InChI=1S/C10H16N2/c1-9-5-3-6-10(2)12(9)8-4-7-11/h4,8-10H,3,5-6H2,1-2H3 |
InChI Key |
DBYUUOCIGSSTGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C=CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.